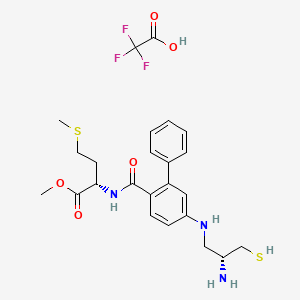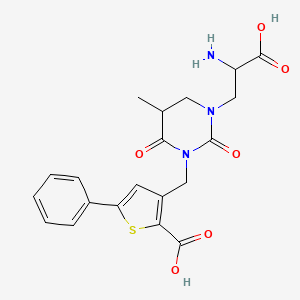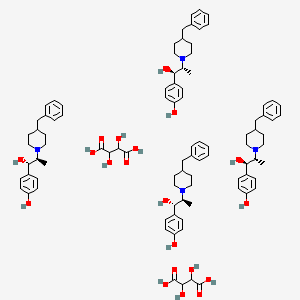
PLX 647 Dihydrochlorid
Übersicht
Beschreibung
PLX 647 dihydrochloride is a potent and selective dual inhibitor of FMS and KIT kinases. It has IC50 values of 28 nanomolar and 16 nanomolar, respectively . This compound demonstrates superior selectivity against a wide range of 400 kinases, except FLT3 and KDR, where IC50 values are 91 nanomolar and 130 nanomolar, respectively . PLX 647 dihydrochloride is orally active and holds great potential for targeted kinase inhibition .
Wissenschaftliche Forschungsanwendungen
PLX 647 Dihydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. In vitro zeigt es signifikante inhibitorische Wirkungen auf die Proliferation verschiedener Zellen, darunter BCR-FMS-Zellen und Ba/F3-Zelllinien, die BCR-KIT exprimieren . Es unterdrückt auch die endogene FMS- und KIT-Signalübertragung effektiv . In vivo reduziert this compound, das oral zweimal täglich über 7 Tage mit 40 Milligramm pro Kilogramm verabreicht wird, die Makrophagenansammlung in Nieren mit einseitiger Harnleiterobstruktion und Blutmonozyten signifikant . Es reduziert auch die durch Lipopolysaccharide induzierte Freisetzung von Tumornekrosefaktor-alpha und Interleukin-6 bei männlichen Swiss-Webster-Mäusen . Darüber hinaus zeigen Dosierungen von 20 bis 80 Milligramm pro Kilogramm, die täglich oder zweimal täglich von Tag 27 bis 41 oral verabreicht werden, Wirksamkeit in Modellen der kollageninduzierten Arthritis bei Mäusen .
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Hemmung der FMS- und KIT-Kinasen. Es zeigt Selektivität für FMS und KIT gegenüber einer Reihe von 400 Kinasen bei einer Konzentration von 1 Mikromolar, mit Ausnahme von FLT3 und KDR . Die Verbindung hemmt die Proliferation von BCR-FMS-Zellen und die Osteoklasten-Differenzierung in vitro . Es schwächt auch die durch Lipopolysaccharide induzierte Freisetzung von Tumornekrosefaktor-alpha und Interleukin-6, die Aktivierung von Mastzellen und die Makrophagenproliferation in der Niere in vivo ab .
Wirkmechanismus
Target of Action
PLX 647 dihydrochloride is a highly specific dual inhibitor of FMS and KIT kinases . These kinases play crucial roles in cell signaling, growth, and differentiation. The IC50 values for FMS and KIT are 28 nM and 16 nM, respectively .
Mode of Action
PLX 647 dihydrochloride interacts with its targets, FMS and KIT kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell behavior.
Biochemical Pathways
The compound affects several biochemical pathways. It potently inhibits the proliferation of BCR-FMS cells and a Ba/F3 cell line expressing BCR-KIT . It also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 and M-07e, which express FMS and KIT, respectively .
Result of Action
In vitro, PLX 647 dihydrochloride potently inhibits the growth of FLT3-ITD-expressing MV4-11 cells . It also displays minimal inhibition of the proliferation of Ba/F3 cells expressing BCR-KDR . In vivo, the compound reduces macrophage accumulation in UUO kidney and blood monocytes . It also shows effects on collagen-induced arthritis .
Action Environment
The action of PLX 647 dihydrochloride can be influenced by various environmental factors. For instance, in vivo studies have shown that the compound reduces LPS-induced TNF-α and IL-6 release . This suggests that the compound’s action can be influenced by the presence of inflammatory stimuli in the environment.
Biochemische Analyse
Biochemical Properties
PLX 647 dihydrochloride interacts with FMS and KIT, two types of kinases, and inhibits their activity . The IC50 values for FMS and KIT are 28 and 16 nM, respectively .
Cellular Effects
PLX 647 dihydrochloride has been shown to inhibit the proliferation of BCR-FMS cells and osteoclast differentiation in vitro . It also reduces macrophage accumulation in the kidney and blood monocytes in vivo .
Molecular Mechanism
PLX 647 dihydrochloride exerts its effects at the molecular level by binding to FMS and KIT kinases and inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, PLX 647 dihydrochloride has been shown to have long-term effects on cellular function . For example, it can reduce LPS-induced TNF-α and IL-6 release .
Dosage Effects in Animal Models
In animal models, the effects of PLX 647 dihydrochloride vary with different dosages . For instance, at a dosage of 40 mg/kg, it reduces macrophage accumulation in the kidney and blood monocytes .
Metabolic Pathways
PLX 647 dihydrochloride is involved in the metabolic pathways of FMS and KIT kinases . It interacts with these enzymes and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
The preparation of PLX 647 dihydrochloride involves dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter . For in vivo studies, the compound is prepared by mixing 50 microliters of the dimethyl sulfoxide main solution with 300 microliters of polyethylene glycol 300, followed by the addition of 50 microliters of Tween 80 and 600 microliters of double-distilled water .
Analyse Chemischer Reaktionen
PLX 647 Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter die Hemmung der Zellproliferation und -differenzierung. Es hemmt die Proliferation von BCR-FMS-Zellen mit einem IC50 von 92 Nanomolar und zeigt eine ähnliche Wirksamkeit gegenüber einer Ba/F3-Zelllinie, die BCR-KIT exprimiert, mit einem IC50 von 180 Nanomolar . Die Verbindung hemmt auch die endogene FMS- und KIT-Signalübertragung, wie durch ihre Fähigkeit gezeigt wird, die Zelllinien M-NFS-60 und M-07e zu hemmen, die FMS bzw. KIT exprimieren . Darüber hinaus hemmt this compound die Proliferation von FLT3-ITD-exprimierenden MV4-11-Zellen signifikant mit einem IC50 von 110 Nanomolar .
Vergleich Mit ähnlichen Verbindungen
PLX 647 Dihydrochlorid ist aufgrund seiner hohen Selektivität und Potenz als dualer Inhibitor der FMS- und KIT-Kinasen einzigartig. Ähnliche Verbindungen umfassen andere Kinase-Inhibitoren wie Imatinibmesilat, Sunitinibmalat und Dasatinib . this compound zeigt eine überlegene Selektivität gegenüber einer breiten Palette von Kinasen, was es zu einem wertvollen Werkzeug für die gezielte Kinase-Inhibition macht .
Eigenschaften
IUPAC Name |
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4.2ClH/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20;;/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMKWLRKACAUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)
![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)


![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)
![4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide](/img/structure/B560240.png)


![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)



![(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;hydrochloride](/img/structure/B560253.png)
